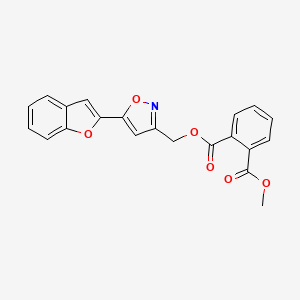

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate

Description

The compound "(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate" is a heterocyclic ester derivative combining benzofuran and isoxazole moieties linked to a phthalate ester group. Benzofuran and isoxazole rings are well-documented pharmacophores in medicinal chemistry due to their electronic properties and ability to interact with biological targets . Synthetically, this compound likely derives from precursors like methyl 5-(benzofuran-2-yl)-isoxazole-3-carboxylate (compound 2 in ), with additional esterification steps introducing the phthalate moiety .

Properties

IUPAC Name |

2-O-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl] 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO6/c1-25-20(23)15-7-3-4-8-16(15)21(24)26-12-14-11-19(28-22-14)18-10-13-6-2-5-9-17(13)27-18/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSICUGUOGZBKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334680 | |

| Record name | (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105203-44-8 | |

| Record name | (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the isoxazole ring via a cycloaddition reaction. The final step involves esterification to attach the phthalate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Differences :

- Phthalate vs.

- Isoxazole vs. Pyrazole Cores : Pyrazole derivatives (e.g., compound 6 in ) exhibit stronger hydrogen-bonding interactions due to the carbohydrazide group, whereas isoxazole-phthalate hybrids prioritize hydrophobic interactions .

Physicochemical Properties

- Solubility : The phthalate ester likely reduces aqueous solubility compared to carboxylate analogs (e.g., compound 2) but enhances lipid bilayer penetration.

- Stability : Phthalate esters are hydrolytically stable under physiological pH, offering prolonged half-life compared to carbohydrazides, which are prone to hydrolysis .

Biological Activity

(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl methyl phthalate is a complex organic compound notable for its unique structural features, including a benzofuran ring fused with an isoxazole and a phthalate ester group. This combination suggests potential biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analysis with similar compounds.

- Molecular Formula : C21H15NO6

- Molecular Weight : 377.3 g/mol

- CAS Number : 1105203-44-8

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various cellular pathways, influencing physiological responses. The exact mechanism remains to be fully elucidated, but preliminary studies suggest potential interactions with:

- Enzymes : Possible inhibition or activation of key metabolic enzymes.

- Receptors : Binding to specific receptors that could alter signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran and isoxazole derivatives. For instance, compounds structurally related to this compound have shown significant antibacterial and antifungal activities:

- In vitro Studies : Research indicates that derivatives exhibit potent activity against various bacterial strains, including resistant strains. The structure–activity relationship (SAR) has been explored, indicating that electron-donating groups enhance activity .

| Compound | Activity Against | Reference |

|---|---|---|

| 8m | Broad-spectrum antibacterial | |

| 8n | Highly active against Gram-positive bacteria | |

| 8j | Effective against fungal strains |

Antitumor Activity

Compounds featuring the benzofuran and isoxazole moieties have been investigated for their antitumor properties. Preliminary findings suggest that these compounds may inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells.

- HIV Inhibition : Some benzofuran derivatives exhibit higher potency than standard antiviral drugs .

Case Studies

- Antimicrobial Efficacy Study :

- Antitumor Activity Assessment :

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other benzofuran and isoxazole derivatives. Here’s a comparison with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Benzofuran-2-carboxylic acid | Antimicrobial | Simple structure |

| Isoxazole derivatives | Antiviral | Varied biological activities |

| Methyl benzofuran-2-carboxylate | Antitumor | Less complex, lower efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.